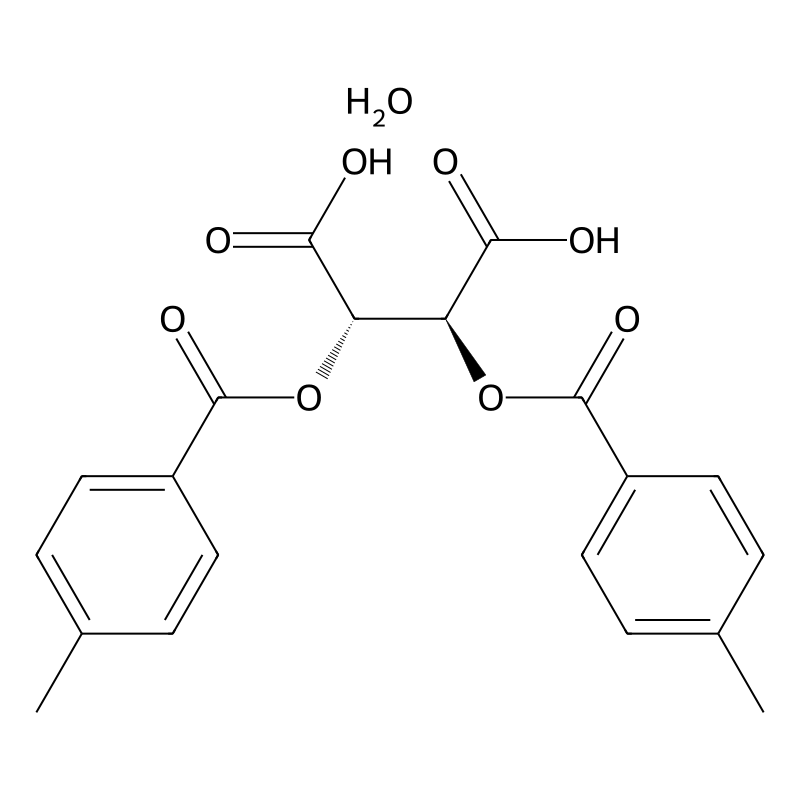

Di-p-toluoyl-D-tartaric acid monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Di-p-toluoyl-D-tartaric acid monohydrate (CAS: 71607-31-3) is a C2-symmetric chiral dicarboxylic acid widely employed as a resolving agent in chemical and pharmaceutical synthesis. Its primary function is the separation of enantiomers from racemic mixtures, particularly amines and amino acids, by forming diastereomeric salts with distinct physical properties. These differences, most critically in solubility, enable the selective crystallization of one diastereomer, providing a robust and scalable method for obtaining enantiomerically pure compounds.

References

- Kozma, D. (Ed.). (2001). Crystallization-based separation of enantiomers. In CRC Handbook of Optical Resolution via Diastereomeric Salt Formation (pp. 1-10). CRC Press.

- Stowell, J. C. (1991). The Practice of Chiral Separations. In Chirality in Industry (pp. 21-36). John Wiley & Sons.

- Li, G., Jiao, P., Zhang, J., Wang, R., & Wang, J. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. CrystEngComm, 23(16), 3029-3035.

- Lorenz, H., & Seidel-Morgenstern, A. (2014). Innovative and improved processes for the separation of enantiomers. Angewandte Chemie International Edition, 53(5), 1218-1250.

Substituting this monohydrate with its anhydrous counterpart (CAS: 32634-68-7) can introduce significant process variability. The anhydrous form is known to be hygroscopic and readily absorbs atmospheric water, leading to an undefined and inconsistent hydration state. This variability can alter dissolution rates and crystallization kinetics, compromising the reproducibility of the resolution process. Procuring the stable monohydrate ensures a well-defined starting material with a fixed water content, which is critical for developing robust, transferable, and GMP-compliant manufacturing protocols where precise control over crystallization conditions is paramount.

Demonstrated High Efficiency in the Resolution of Aliphatic Amino Acids: The Case of DL-Leucine

In the resolution of racemic DL-leucine, (+)-di-p-toluoyl-D-tartaric acid monohydrate was used to form diastereomeric salts. Through a multi-stage crystallization process, the salt of the D-Leucine enantiomer was isolated with a final enantiomeric excess (e.e.) of 91.20%, while the corresponding L-Leucine salt from the mother liquor reached -73.32% e.e. The study confirmed that the diastereomer formed between D-Leucine and the D-DTTA resolving agent (D-D salt) is thermodynamically more stable and possesses lower solubility, enabling its effective separation.

| Evidence Dimension | Enantiomeric Excess (e.e.) after Resolution |

| Target Compound Data | 91.20% e.e. for the crystallized D-Leucine:D-DTTA salt |

| Comparator Or Baseline | L-Leucine:D-DTTA salt remaining in the mother liquor (-73.32% e.e.) |

| Quantified Difference | Significant enantiomeric enrichment from a racemic mixture to >91% e.e. in the solid phase. |

| Conditions | Multi-stage diastereomeric salt crystallization from a DL-leucine racemic mixture. |

This provides quantitative proof of efficacy for resolving important chiral building blocks like aliphatic amino acids, a common requirement in pharmaceutical synthesis.

Critical Substrate Selectivity: Performance Comparison for Finerenone Resolution

The choice of resolving agent is highly substrate-dependent. In a comparative study on the chiral separation of the drug Finerenone, the performance of Di-p-toluoyl-D-tartaric acid (D-DTTA) was benchmarked against other D-tartaric acid derivatives. The solubility difference between the diastereomeric salts of S-Finerenone and R-Finerenone was only 1.25 mg/mL when using D-DTTA. In contrast, Dibenzoyl-D-tartaric acid (D-DBTA) yielded a solubility difference of 31.26 mg/mL, and Di-o-toluoyl-d-tartaric acid (D-DOTA) produced a difference of 96.68 mg/mL under the same solvent conditions.

| Evidence Dimension | Solubility Difference of Diastereomeric Salts (S-Fin vs R-Fin) in Ethanol-Water |

| Target Compound Data | 1.25 mg/mL (with D-DTTA) |

| Comparator Or Baseline | 31.26 mg/mL (with D-DBTA); 96.68 mg/mL (with D-DOTA) |

| Quantified Difference | 25-fold lower solubility difference compared to D-DBTA; 77-fold lower compared to D-DOTA. |

| Conditions | Chiral resolution of racemic Finerenone in an ethanol-water solvent system. |

This evidence is crucial for procurement decisions, as it clearly indicates that for Finerenone and potentially structurally similar compounds, alternative resolving agents like D-DBTA or D-DOTA are significantly more effective, preventing costly process development failures.

Process Stability Advantage: Monohydrate Form Avoids Hygroscopicity of Anhydrous Alternative

The anhydrous form of di-p-toluoyl-D-tartaric acid is documented as being susceptible to water absorption from the atmosphere. This hygroscopic nature presents a significant material handling and process control challenge, as the exact water content can vary between batches and over time. The monohydrate form (CAS 71607-31-3) is a stoichiometrically defined, stable crystalline solid. Using the monohydrate eliminates the risk of uncontrolled hydration, ensuring consistent solubility behavior and crystallization profiles, which is a key requirement for reproducible large-scale production.

| Evidence Dimension | Hygroscopicity / Stability |

| Target Compound Data | Stable monohydrate with defined stoichiometry |

| Comparator Or Baseline | Anhydrous form (CAS 32634-68-7) described as 'easily absorbs water in atmosphere' |

| Quantified Difference | Qualitative but critical difference between a stable hydrate and a hygroscopic solid. |

| Conditions | Standard atmospheric storage and handling conditions. |

For buyers in regulated industries (pharma, agrochemical), procuring the stable monohydrate simplifies process validation and reduces batch-to-batch variability, directly impacting product quality and manufacturing costs.

Scalable Resolution of Chiral Amino Acids and Derivatives

This compound is the right choice for the resolution of racemic aliphatic amino acids and related structures where it has demonstrated high efficiency. The successful, high-e.e. separation of DL-leucine showcases its utility for producing chiral building blocks for active pharmaceutical ingredients.

Establishing Robust and Reproducible Crystallization Protocols

For processes where batch-to-batch consistency is critical, such as in GMP or pilot plant environments, the monohydrate form is strongly indicated. Its stability against uncontrolled water absorption ensures that developed protocols are transferable and reliable, avoiding the process deviations associated with the hygroscopic anhydrous form.

Initial Screening for Resolution of Novel Chiral Amines

As a well-established and effective resolving agent for many amines, this compound serves as a primary candidate in screening campaigns for new chemical entities. While it may not be optimal for all substrates, its history of success makes it a cost-effective starting point for process development before exploring more specialized or expensive alternatives.

References

- Li, G., Jiao, P., Zhang, J., Wang, R., & Wang, J. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. CrystEngComm, 23(16), 3029-3035.

- Pu, Y. (2015). Di-p-toluoyl-D-tartaric acid synthetic method. Chinese Patent CN104447338A.

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant